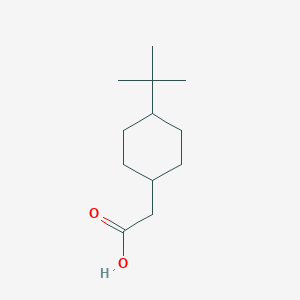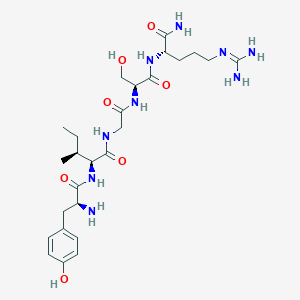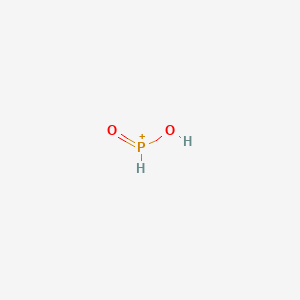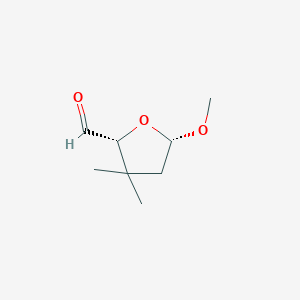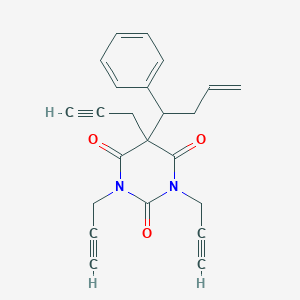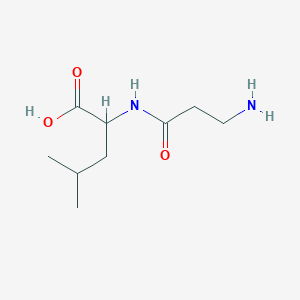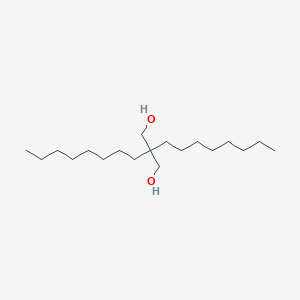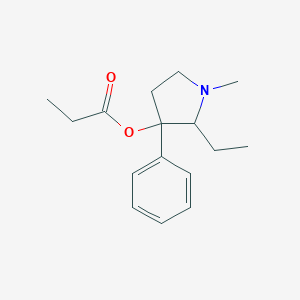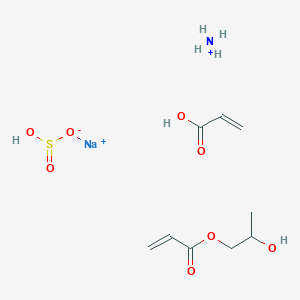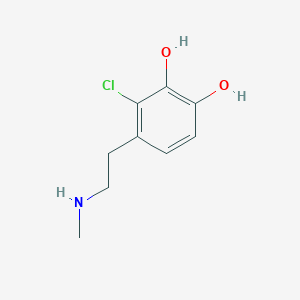![molecular formula C11H8ClNO2 B025669 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline CAS No. 106488-48-6](/img/structure/B25669.png)
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its biological activities and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. It also exhibits low toxicity and has a favorable pharmacokinetic profile. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment and techniques for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline is a promising compound that has shown potential therapeutic applications in various scientific research studies. The synthesis of this compound has been optimized to obtain high yields and purity. It exhibits anti-inflammatory, anticancer, and antimicrobial activities and has shown potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline involves a multi-step process that includes the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminobenzyl alcohol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline. The synthesis of this compound has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
106488-48-6 |
|---|---|
Molekularformel |
C11H8ClNO2 |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline |
InChI |
InChI=1S/C11H8ClNO2/c12-11-8-4-2-1-3-7(8)10-9(13-11)5-14-6-15-10/h1-4H,5-6H2 |
InChI-Schlüssel |
SYXMYVVMCCNPBJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3C(=N2)Cl)OCO1 |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3C(=N2)Cl)OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




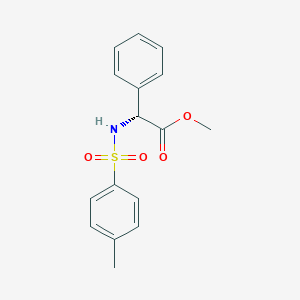
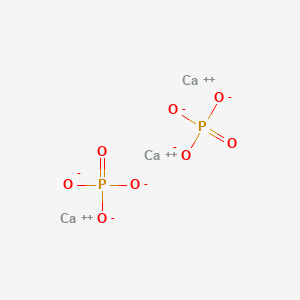
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
